molecular formula C9H16N2O3 B13652554 tert-butyl 1-(N-hydroxycarbamimidoyl)cyclopropane-1-carboxylate

tert-butyl 1-(N-hydroxycarbamimidoyl)cyclopropane-1-carboxylate

Cat. No.: B13652554
M. Wt: 200.23 g/mol
InChI Key: YZDNTXOAJWJLBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of tert-butyl 1-(N-hydroxycarbamimidoyl)cyclopropane-1-carboxylate typically involves the reaction of tert-butyl 1-cyanocyclopropane-1-carboxylate with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out under reflux conditions in a solvent like methanol for several hours . Industrial production methods for this compound are not widely documented, but the laboratory synthesis provides a reliable route for its preparation.

Chemical Reactions Analysis

Tert-butyl 1-(N-hydroxycarbamimidoyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Tert-butyl 1-(N-hydroxycarbamimidoyl)cyclopropane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 1-(N-hydroxycarbamimidoyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Tert-butyl 1-(N-hydroxycarbamimidoyl)cyclopropane-1-carboxylate can be compared to similar compounds such as:

Properties

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

IUPAC Name

tert-butyl 1-[(Z)-N'-hydroxycarbamimidoyl]cyclopropane-1-carboxylate

InChI

InChI=1S/C9H16N2O3/c1-8(2,3)14-7(12)9(4-5-9)6(10)11-13/h13H,4-5H2,1-3H3,(H2,10,11)

InChI Key

YZDNTXOAJWJLBL-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C1(CC1)/C(=N/O)/N

Canonical SMILES

CC(C)(C)OC(=O)C1(CC1)C(=NO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.